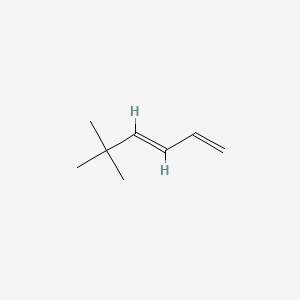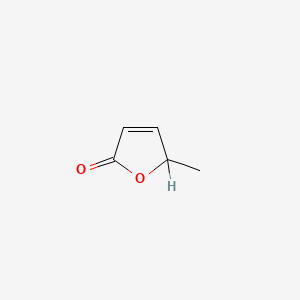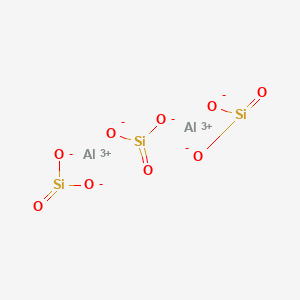
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldodecylbenzyl trimethyl ammonium chloride is a quaternary ammonium compound with the empirical formula C23H42ClN and a molecular weight of 368.04 g/mol . It is commonly used as a surfactant and disinfectant due to its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:
C12H25C6H4CH2Cl+(CH3)3N→C12H25C6H4CH2N(CH3)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.
Wissenschaftliche Forschungsanwendungen
Methyldodecylbenzyl trimethyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics.
Industry: Applied in water treatment, textile processing, and as a surfactant in various formulations.
Wirkmechanismus
The antimicrobial action of methyldodecylbenzyl trimethyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Methyldodecylbenzyl trimethyl ammonium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
1399-80-0 |
|---|---|
Molekularformel |
C20H36ClN |
Molekulargewicht |
325.95954 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


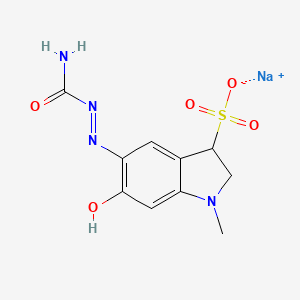
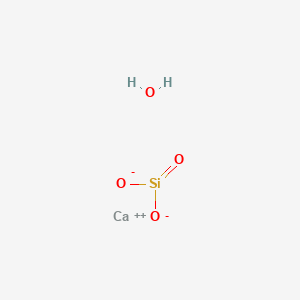
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
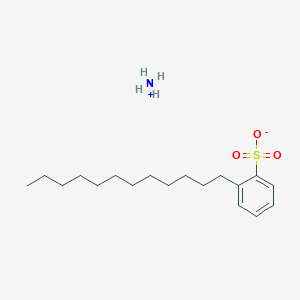
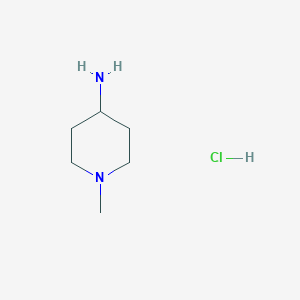
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
